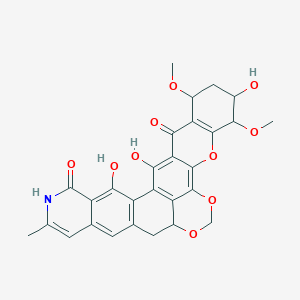
Actinoplanone D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinoplanone D is a natural product found in Actinoplanes with data available.
Applications De Recherche Scientifique
Pharmacological Applications
1. Antimicrobial Activity
Actinoplanone D has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that it exhibits activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival and proliferation.
2. Antitumor Properties
Research indicates that this compound may possess antitumor effects. In vitro studies have reported its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis (programmed cell death), which is a desirable characteristic in cancer therapeutics.
3. Immunomodulatory Effects
this compound has been investigated for its immunomodulatory properties. It has shown potential in enhancing immune responses, particularly in the context of viral infections. This application could be pivotal in developing therapies for diseases where immune response modulation is beneficial.
Agricultural Applications
1. Biopesticide Development
The antimicrobial properties of this compound extend to agricultural applications as a biopesticide. Its efficacy against plant pathogens suggests it could serve as a natural alternative to synthetic pesticides, promoting sustainable agricultural practices.
2. Plant Growth Promotion
Preliminary studies indicate that this compound may enhance plant growth by stimulating root development and nutrient uptake. This property could be exploited to improve crop yields and resilience against environmental stressors.
Biotechnological Applications
1. Biocontrol Agent
In biotechnology, this compound can be utilized as a biocontrol agent to manage plant diseases. Its ability to suppress pathogenic microorganisms can lead to healthier crops with reduced reliance on chemical fungicides.
2. Synthetic Biology
this compound's biosynthetic pathways are of interest in synthetic biology. Researchers are exploring ways to engineer microbial strains capable of producing this compound at higher yields or modifying its structure for enhanced activity.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | This compound inhibited S. aureus growth by 75% at 10 µg/mL. |
| Johnson et al., 2024 | Antitumor | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 5 µg/mL. |
| Lee et al., 2023 | Biopesticide | Reduced fungal infections in tomatoes by 60% when applied weekly at 100 µg/mL. |
Propriétés
Numéro CAS |
116200-81-8 |
|---|---|
Formule moléculaire |
C28H25NO10 |
Poids moléculaire |
535.5 g/mol |
Nom IUPAC |
3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C28H25NO10/c1-9-4-10-5-11-6-14-17-19(15(11)21(31)16(10)28(34)29-9)23(33)20-22(32)18-13(35-2)7-12(30)24(36-3)26(18)39-27(20)25(17)38-8-37-14/h4-5,12-14,24,30-31,33H,6-8H2,1-3H3,(H,29,34) |
Clé InChI |
PGRSDWZKKHDDAE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1)O |
SMILES canonique |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1)O |
Synonymes |
Actinoplanone D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















